A Technical Guide to 3-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline (CAS 252928-74-8): Synthesis, Properties, and Therapeutic Potential
A Technical Guide to 3-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline (CAS 252928-74-8): Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline, a heterocyclic amine of significant interest in medicinal chemistry. The 1,2,4-triazole moiety is a well-established pharmacophore found in numerous approved drugs, valued for its metabolic stability and diverse biological activities.[1][2] This document will delve into the synthesis, physicochemical properties, and potential therapeutic applications of this compound, with a focus on its role as a scaffold in drug discovery. While experimental data for this specific molecule is limited in publicly available literature, this guide will draw upon established principles of triazole chemistry and data from closely related analogues to provide a robust framework for researchers.
Introduction and Structural Elucidation
The compound , 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline, belongs to a class of compounds that merge the structural features of aniline and a 1,2,4-triazole ring. This combination is of particular interest as the aniline moiety provides a versatile handle for further chemical modification, while the triazole ring contributes to the molecule's overall physicochemical properties and biological activity.[3]
It is important to note a point of potential ambiguity. The CAS number 252928-74-8 is most frequently assigned to the isomer 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline . For the purpose of this guide, and in alignment with the provided CAS number, we will primarily focus on the 4-methyl isomer. However, given the initial query for the 5-methyl isomer, this guide will also address the synthesis and properties of both isomers where relevant, as they are likely to share similar chemical space and potential applications.
Physicochemical and Predicted Properties
A summary of the known and predicted properties of 3-(4-methyl-4H-1,2,4-triazol-3-yl)aniline is presented in the table below. These properties are crucial for understanding the compound's behavior in biological systems and for designing experimental protocols.
| Property | Value | Source |
| CAS Number | 252928-74-8 | |
| Molecular Formula | C₉H₁₀N₄ | |
| Molecular Weight | 174.21 g/mol | |
| Melting Point | 158 °C | |
| Boiling Point (Predicted) | 411.9±47.0 °C | |
| Density (Predicted) | 1.27±0.1 g/cm³ | |
| XlogP (Predicted) | 0.4 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 4 |
Synthesis and Reaction Mechanisms
The synthesis of 3-(aryl)-1,2,4-triazoles is a well-established area of organic chemistry. A plausible and commonly employed synthetic route to 3-(4-methyl-4H-1,2,4-triazol-3-yl)aniline would likely involve the cyclization of an amidine or a related intermediate. Below is a proposed synthetic workflow.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 3-(4-methyl-4H-1,2,4-triazol-3-yl)aniline.
Detailed Experimental Protocol (Hypothetical)
This protocol is a generalized procedure based on common methods for 1,2,4-triazole synthesis.[4][5]
Step 1: Synthesis of N'-methyl-3-nitrobenzimidamide
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To a solution of 3-nitrobenzonitrile in a suitable solvent (e.g., ethanol), add an equimolar amount of methylhydrazine.
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The reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).
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The solvent is removed under reduced pressure, and the crude product is used in the next step without further purification.
Step 2: Cyclization to form the 1,2,4-triazole ring
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The crude N'-methyl-3-nitrobenzimidamide is refluxed in an excess of formic acid for several hours.
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The progress of the cyclization is monitored by TLC.
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Upon completion, the excess formic acid is removed by distillation.
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The residue is neutralized with a base (e.g., sodium bicarbonate solution) and the product, 3-(4-methyl-4H-1,2,4-triazol-3-yl)-1-nitrobenzene, is extracted with an organic solvent (e.g., ethyl acetate).
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The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude product, which can be purified by column chromatography.
Step 3: Reduction of the nitro group
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The purified 3-(4-methyl-4H-1,2,4-triazol-3-yl)-1-nitrobenzene is dissolved in a suitable solvent (e.g., methanol or ethanol).
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A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution.
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The mixture is subjected to hydrogenation at a suitable pressure until the reaction is complete.
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The catalyst is removed by filtration through celite, and the solvent is evaporated to yield the final product, 3-(4-methyl-4H-1,2,4-triazol-3-yl)aniline.
Potential Applications in Drug Discovery
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties. The aniline substituent on this core provides a key point for diversification to explore structure-activity relationships (SAR).
Potential as a Scaffold for Kinase Inhibitors
Many kinase inhibitors incorporate a heterocyclic core that can engage in hydrogen bonding interactions within the ATP-binding pocket of the enzyme. The 1,2,4-triazole-aniline scaffold is well-suited for this purpose. The aniline nitrogen can be functionalized to introduce various side chains that can target specific regions of the kinase active site, thereby conferring selectivity and potency. Recent studies on 2-(3-R-1H-1,2,4-triazol-5-yl)anilines have shown their potential as inhibitors of EGFR and RET tyrosine kinases, which are implicated in non-small cell lung cancer.[6]
Caption: Potential mechanism of action for 1,2,4-triazole-aniline derivatives as kinase inhibitors.
Analytical and Characterization Methods
The characterization of 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline and its derivatives would follow standard analytical chemistry protocols.
Spectroscopic Characterization
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons of the aniline ring, the triazole proton, and the methyl group protons.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass measurement.
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Infrared (IR) Spectroscopy: IR spectroscopy would reveal the presence of key functional groups, such as the N-H stretching of the amine and the aromatic C-H and C=C stretching vibrations.
Chromatographic Analysis
A robust method for assessing the purity of 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline would typically involve High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer (LC-MS).
A General HPLC Method:
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Column: A C18 reversed-phase column is generally suitable for this type of compound.
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Mobile Phase: A gradient elution using a mixture of water and acetonitrile or methanol, often with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape.
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Detection: UV detection at a wavelength where the aromatic system has a strong absorbance (e.g., around 254 nm).
Safety and Handling
Based on the Safety Data Sheet for 3-(4-Methyl-4h-1,2,4-triazol-3-yl)aniline, the compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also reported to cause skin and serious eye irritation and may cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline and its isomers represent a valuable chemical scaffold for the development of novel therapeutic agents. While specific experimental data for this compound is not extensively documented, its structural relationship to a wide range of biologically active 1,2,4-triazole derivatives suggests significant potential, particularly in the area of kinase inhibition for oncology applications. The synthetic routes are accessible through established chemical methodologies, and the compound can be readily characterized using standard analytical techniques. Further investigation into the biological activities of this and related compounds is warranted to fully explore their therapeutic potential.
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